

# Comparative Analysis of Translesion Synthesis (TLS) Inhibitors, Featuring JH-RE-06

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## Compound of Interest

Compound Name: JH-RE-06

Cat. No.: B15586001

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A comprehensive guide for researchers and drug development professionals on the current landscape of small molecule inhibitors targeting the error-prone DNA damage tolerance pathway, Translesion Synthesis (TLS). This guide provides a comparative analysis of key TLS inhibitors, with a special focus on the promising REV1 inhibitor, **JH-RE-06**.

Translesion synthesis is a critical DNA damage tolerance mechanism that allows replication to proceed across DNA lesions, thereby preventing replication fork collapse and subsequent cell death. However, this process is inherently mutagenic and is implicated in the development of chemoresistance in cancer cells. Consequently, inhibiting TLS has emerged as a promising therapeutic strategy to enhance the efficacy of DNA-damaging chemotherapeutics. This guide offers a detailed comparison of several TLS inhibitors, presenting their mechanisms of action, biochemical and cellular activities, and the experimental protocols used for their evaluation.

## Overview of Translesion Synthesis and Key Inhibitor Targets

The TLS pathway involves a cast of specialized DNA polymerases that can accommodate damaged DNA templates. Key players include the Y-family polymerases (REV1, POL $\eta$ , POL $\iota$ , POL $\kappa$ ) and the B-family polymerase POL $\zeta$ . REV1, in particular, plays a central scaffolding role, facilitating the recruitment and switching of other TLS polymerases at the site of DNA damage. This makes REV1 a prime target for inhibition.

TLS inhibitors can be broadly categorized based on their specific molecular targets:

- **REV1 Inhibitors:** These compounds disrupt the function of the REV1 protein. They can be further classified by the specific protein-protein interaction they inhibit:
  - **REV1-REV7 Interface Inhibitors:** These prevent the interaction between REV1 and REV7, a subunit of POL $\zeta$ , thereby blocking the recruitment of the mutator polymerase POL $\zeta$ . **JH-RE-06** is a key example of this class.
  - **REV1-CT/RIR Interface Inhibitors:** These compounds block the interaction between the C-terminal domain (CTD) of REV1 and the REV1-interacting region (RIR) of other "inserter" TLS polymerases like POL $\eta$ , POL $\iota$ , and POL $\kappa$ .
- **Other TLS Polymerase Inhibitors:** These molecules target the catalytic activity of other TLS polymerases, such as POL $\kappa$  and POL $\iota$ .

## Comparative Performance of TLS Inhibitors

The following tables summarize the quantitative data for various TLS inhibitors based on published experimental findings.

**Table 1: REV1-REV7 Interface Inhibitors**

Inhibitor	Target	IC50 ( $\mu$ M)	Key Cellular Effects	Reference
JH-RE-06	REV1-REV7 Interaction	0.78	Enhances cisplatin-induced cytotoxicity, reduces cisplatin-induced mutagenesis, and induces senescence in cancer cells.[1]	[1][2]

**Table 2: REV1-CT/RIR Interface Inhibitors**

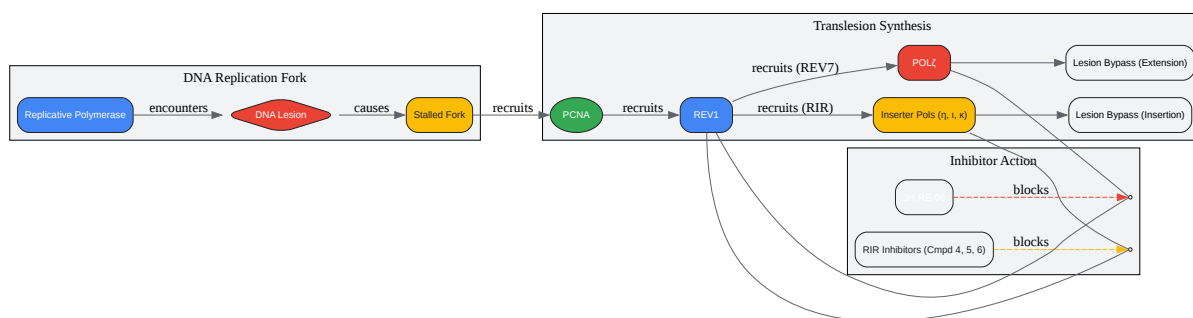
Inhibitor	Target	IC50 (μM) (FP Assay)	Key Cellular Effects	Reference
Compound 4 (7922759)	REV1-CT/RIR PPI	Not Reported	Enhances cisplatin sensitivity and reduces cisplatin-induced mutagenesis in HT1080 cells.[3]	[3]
Compound 5 (7587885)	REV1-CT/RIR PPI	Not Reported	Binds to REV1-CT at the RIR interface; enhances cisplatin sensitivity and reduces cisplatin-induced mutagenesis in HT1080 cells.[4]	[4]
Compound 6 (7127492)	REV1-CT/RIR PPI	Not Reported	Synergizes with cisplatin in a REV1-dependent manner.[5]	[5]
Compound 8	REV1-CT/RIR PPI	4.1	Reduces clonogenic survival of various cancer cell lines, alone or in combination with cisplatin. Reduces cisplatin-induced mutagenesis.[6]	[6]

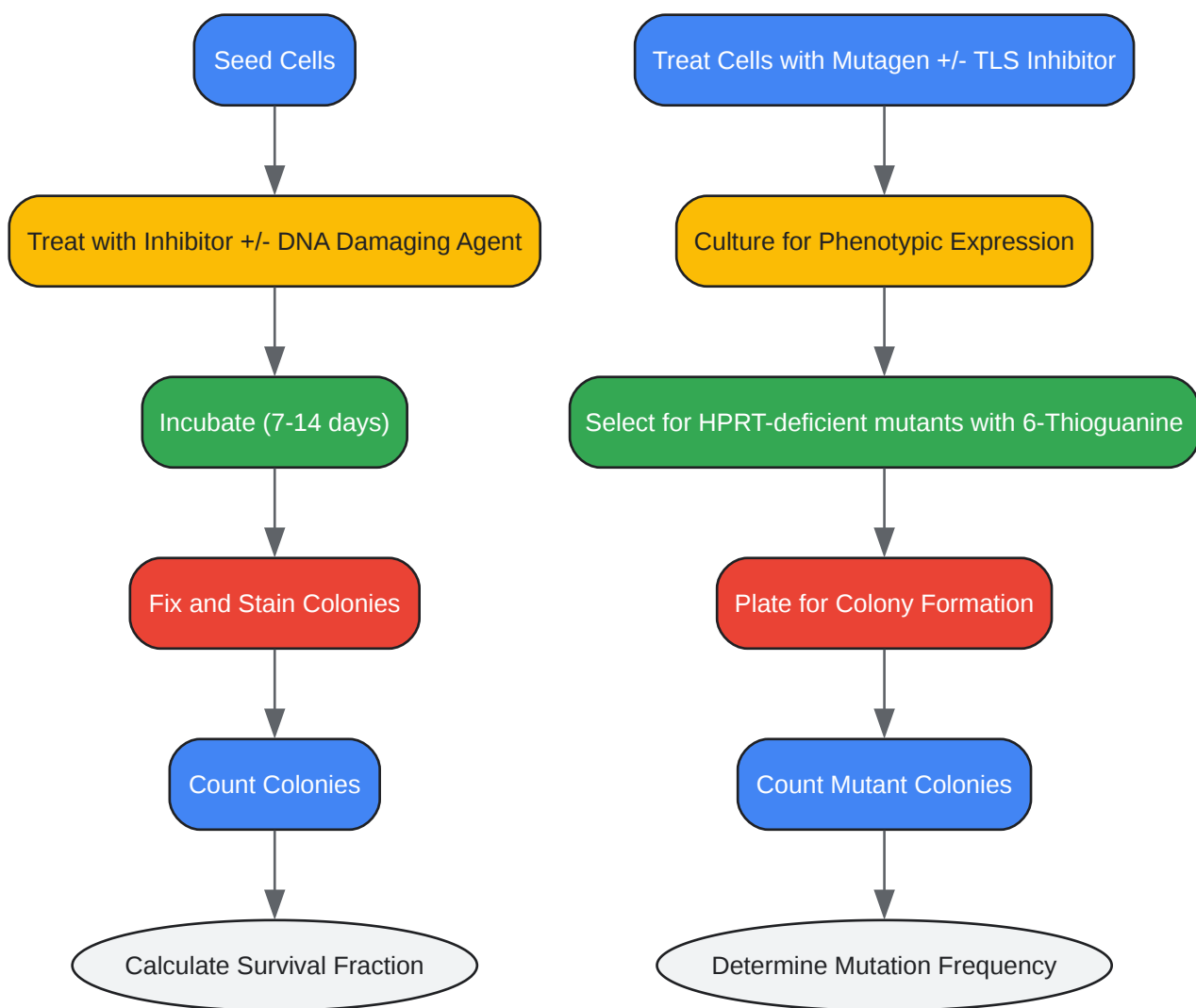
**Table 3: Other TLS Polymerase Inhibitors**

Inhibitor	Target(s)	IC50 (μM)	Key Cellular Effects	Reference
Candesartan Cilexetil	POLk, POLη, POLι	Not Specified	Enhances UV- induced cellular toxicity.[6]	[6]
MK-886	POLι > POLk	Not Specified	6- to 8-fold more potent against POLι compared to other Y-family TLS polymerases.[6]	[6]

## Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the TLS pathway and the workflows of key experiments is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these concepts.





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## References

- 1. axonmedchem.com [axonmedchem.com]
- 2. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of small molecule translesion synthesis inhibitors that target the Rev1-CT/RIR protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Translesion Synthesis Inhibitors That Target the Rev1-CT/RIR Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lead Compound Profiling for Small Molecule Inhibitors of the REV1-CT/RIR Translesion Synthesis Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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